InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4+ .
Trans-3-Phenylpropen-1-yl-boronic acid is an organoboron compound characterized by a phenyl group attached to a propenyl chain, with a boronic acid functional group. It is a significant compound in organic chemistry, particularly in the synthesis and application of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic methodologies.
Trans-3-Phenylpropen-1-yl-boronic acid can be synthesized through various methods involving boron reagents. It is classified as a boronic acid, which are compounds containing a boron atom bonded to a hydroxyl group and typically have the general formula R-B(OH)₂, where R represents an organic substituent. Boronic acids are known for their stability, low toxicity, and versatility in synthetic organic chemistry.
The synthesis of trans-3-Phenylpropen-1-yl-boronic acid can be achieved through several methods:
Trans-3-Phenylpropen-1-yl-boronic acid participates in various chemical reactions:
The mechanism of action for trans-3-Phenylpropen-1-yl-boronic acid primarily involves its role in cross-coupling reactions:
This mechanism is crucial for forming complex organic molecules in medicinal chemistry and materials science.
Trans-3-Phenylpropen-1-yl-boronic acid exhibits several notable physical and chemical properties:
Trans-3-Phenylpropen-1-yl-boronic acid has numerous applications:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: